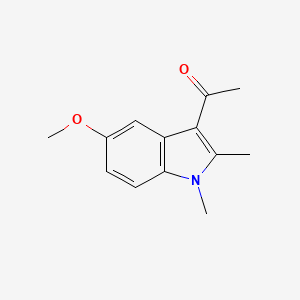

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8-13(9(2)15)11-7-10(16-4)5-6-12(11)14(8)3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMAKYZWDBDHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239208 | |

| Record name | 1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802387 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

135333-94-7 | |

| Record name | 1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135333-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds related to 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one exhibit a range of biological activities. Key areas of interest include:

1. Anticancer Properties:

Molecular docking studies have suggested that this compound may interact favorably with proteins involved in cancer progression. For instance, it has shown potential as an inhibitor of certain kinases that are critical in tumor growth.

2. Neuroprotective Effects:

Similar indole derivatives have been studied for their neuroprotective properties. The presence of methoxy and dimethyl groups may enhance these effects compared to unsubstituted indoles.

3. Psychoactive Properties:

Some analogs of this compound share structural similarities with known psychoactive substances, indicating potential applications in neuroscience and psychopharmacology.

Applications in Medicinal Chemistry

The applications of this compound can be categorized into several domains:

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Anticancer Research | Investigating its role as a kinase inhibitor | Studies showing inhibition of cancer cell lines |

| Neuropharmacology | Exploring neuroprotective effects | Research on cognitive function improvement in animal models |

| Psychopharmacology | Evaluating psychoactive properties | Analogs tested for behavioral changes in preclinical trials |

Case Studies

Case Study 1: Anticancer Activity

A study focused on the binding affinity of this compound to various cancer-related proteins. Results indicated significant inhibition of cell proliferation in breast cancer cell lines when treated with this compound.

Case Study 2: Neuroprotective Effects

In a preclinical trial involving rodents, administration of the compound resulted in improved outcomes in models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Indole core : Provides aromaticity and enables π-π interactions.

- 5-Methoxy group : Enhances solubility and influences electronic properties.

- 1,2-Dimethyl groups : Steric effects may modulate reactivity and binding interactions.

- 3-Acetyl moiety : A reactive ketone group suitable for further functionalization.

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one with analogs differing in substituents, synthesis, and properties.

Table 1: Structural and Physical Properties of Selected Indole Derivatives

Biologische Aktivität

1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one, a synthetic compound with the molecular formula C13H15NO2, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an indole structure, which is known for its diverse pharmacological properties. The presence of methoxy and dimethyl groups at specific positions on the indole ring may enhance its biological activity compared to simpler indole derivatives.

- Molecular Weight : 217.27 g/mol

- CAS Number : 135333-94-7

- Structural Features :

- Indole core with a methoxy group at the 5-position.

- Dimethyl substitutions at the 1 and 2 positions.

- An ethanone moiety attached to the indole structure.

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities. These include:

Anticancer Activity

Molecular docking studies have suggested that this compound may interact favorably with proteins implicated in cancer progression. The binding affinity of this compound with various targets has been explored, indicating potential as a therapeutic agent in oncology.

Antioxidant Properties

The compound's structural characteristics suggest it may possess antioxidant capabilities. Research has shown that related indole derivatives can scavenge free radicals, thereby mitigating oxidative stress—an underlying factor in various diseases.

Neuroprotective Effects

Indoles are often studied for their neuroprotective properties. Preliminary studies on similar compounds indicate that they may help protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative conditions.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxyindole | Indole structure with methoxy group | Commonly studied for neuroprotective effects |

| 5-Methoxy-N,N-dimethyltryptamine | Tryptamine core | Known for psychoactive properties |

| 6-Methoxyindole | Indole structure with methoxy group | Variation at the 6-position affects activity |

| 5-Methoxy-N-acetyltryptamine | Acetylated tryptamine derivative | Exhibits different pharmacological profiles |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to indoles:

- Antitumor Activity : A study demonstrated that certain indole derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of methoxy and dimethyl groups was found to enhance this effect, suggesting a structure-activity relationship (SAR) that favors these modifications for increased potency.

- Antioxidant Evaluation : In vitro assays measuring the ability to scavenge DPPH radicals showed that compounds with similar structures exhibited varying degrees of antioxidant activity, with some derivatives outperforming traditional antioxidants like Trolox.

- Neuroprotection Studies : Investigations into the neuroprotective effects of related indoles indicated that these compounds could reduce neuronal apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases.

Q & A

Basic: What are the common synthetic routes for 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethan-1-one, and how can their efficiency be evaluated?

Methodological Answer:

The synthesis typically involves Diels–Alder cycloaddition of substituted 2H-pyran-2-one derivatives, followed by acid-catalyzed cyclization and deprotection in a one-pot domino process. Post-synthesis derivatization (e.g., Mannich reaction) introduces functional groups. Efficiency is evaluated via:

- Yield optimization : Monitoring reaction parameters (temperature, catalyst loading).

- Purity metrics : Melting point determination, elemental analysis, and chromatography (TLC/HPLC) .

- Structural validation : IR spectroscopy for functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) and ¹H NMR for substituent integration .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H NMR : Resolves methyl (δ ~2.5 ppm) and methoxy (δ ~3.8 ppm) groups, with indole NH proton (δ ~10 ppm) .

- IR : Confirms carbonyl (1700–1750 cm⁻¹) and aromatic C-H stretches .

- Crystallography :

- Single-crystal X-ray diffraction identifies molecular packing, hydrogen bonding (N–H···O/N interactions), and π-stacking .

- Asymmetric unit analysis distinguishes unique molecular conformers (e.g., four unique molecules in structure 8 vs. one in 7 ) .

Basic: What computational methods are used to predict physicochemical properties, and how do they compare to experimental data?

Methodological Answer:

- Topological polar surface area (TPSA) : Calculated as 62.3 Ų (experimental PSA: 62.32), critical for assessing solubility and membrane permeability .

- LogP (XLogP) : Predicted hydrophobicity (1.1 ) via fragment-based algorithms .

- Molecular weight validation : Exact mass (205.07393 g/mol) matches high-resolution mass spectrometry (HRMS) data .

- Discrepancies : Computational models may underestimate steric effects in crystallographic data (e.g., bulky substituents altering packing efficiency) .

Advanced: How can synthesis conditions be optimized to improve yield and purity in multistep reactions?

Methodological Answer:

- Domino reaction optimization : Adjust acid concentration and reaction time to minimize side products during cyclization/deprotection .

- Temperature control : Stabilize intermediates (e.g., indole derivatives) to prevent degradation .

- Workup strategies : Use selective extraction (e.g., pH-dependent solubility) and recrystallization (e.g., ethanol/water mixtures) for purification .

Advanced: How can contradictions in crystallographic data (e.g., asymmetric unit discrepancies) be resolved?

Methodological Answer:

- Multi-conformer analysis : Compare four unique molecules in asymmetric units (e.g., structure 8 ) to identify dominant hydrogen-bonding patterns (N–H···N vs. N–H···O) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (C–H···O, π-stacking) to explain packing variations .

- Temperature-dependent studies : Conduct X-ray diffraction at multiple temperatures (e.g., 100 K vs. 296 K) to assess thermal motion effects .

Advanced: What experimental designs are recommended for evaluating biological activity in indole derivatives?

Methodological Answer:

- In vitro assays :

- Anticancer activity : Use MTT assays on breast tumor cell lines (e.g., MCF-7), referencing bis-indolylalkane derivatives as precedents .

- Receptor binding : Radioligand displacement assays for serotonin receptors (indole scaffolds target 5-HT receptors) .

- Dose-response studies : Vary substituents (methoxy, methyl) to establish structure-activity relationships (SAR) .

Advanced: What strategies mitigate compound degradation during long-term experimental protocols?

Methodological Answer:

- Stabilization techniques :

- Degradation monitoring : Periodic HPLC analysis to track purity and LC-MS to identify degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.